molecular formula C23H25NO5 B2650561 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid CAS No. 1699494-66-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid

Cat. No.: B2650561
CAS No.: 1699494-66-0
M. Wt: 395.455
InChI Key: BHIWOWRUGDJOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid is a synthetic organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is valuable in the field of organic chemistry due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions, allowing for the formation of peptide bonds with other amino acids. This stepwise process enables the synthesis of complex peptide sequences with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid is unique due to its specific structure, which includes a dimethyl substitution at the 5-position and an oxo group at the 4-position. These structural features confer specific reactivity and stability properties that are advantageous in peptide synthesis. The presence of the Fmoc group also allows for selective protection and deprotection of the amino group, facilitating the stepwise synthesis of peptides .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethyl-4-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-23(2,3)20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWOWRUGDJOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.